molecular formula C18H34O5 B13851988 10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid

10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid

Cat. No.: B13851988
M. Wt: 330.5 g/mol
InChI Key: ZIPCAKZSEPJOCI-UHFFFAOYSA-N
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Description

10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid is a complex organic compound with a unique structure that includes both hydroxy and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of 2-ethyl-3-hydroxyhexanol with a decanoic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The ester linkage can be subjected to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or primary alcohols.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-3-hydroxyhexyl isobutyrate
  • 2-Ethyl-3-hydroxyhexyl butyrate
  • 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate

Uniqueness

10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

10-(2-ethyl-3-hydroxyhexoxy)-10-oxodecanoic acid

InChI

InChI=1S/C18H34O5/c1-3-11-16(19)15(4-2)14-23-18(22)13-10-8-6-5-7-9-12-17(20)21/h15-16,19H,3-14H2,1-2H3,(H,20,21)

InChI Key

ZIPCAKZSEPJOCI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)COC(=O)CCCCCCCCC(=O)O)O

Origin of Product

United States

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